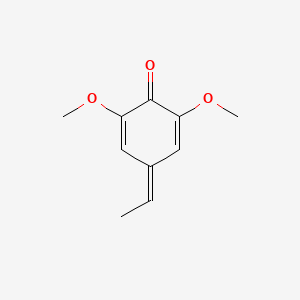![molecular formula C17H11NO2 B14632452 (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone CAS No. 55578-78-4](/img/structure/B14632452.png)
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . This compound is characterized by its unique structure, which includes a furoindole moiety fused with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone typically involves cyclocondensation reactions. One common method is the cyclocondensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as toluene, ethyl acetate, chloroform, or dimethyl sulfoxide (DMSO), and the reactions are typically carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to produce this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and DNA . The compound’s antiviral activity is believed to result from its inhibition of viral replication by binding to viral enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone: This compound shares a similar indole-based structure and exhibits comparable biological activities.
Indole-2-carboxylate derivatives: These compounds also possess the indole nucleus and show a range of biological activities, including antiviral and anticancer properties.
Uniqueness
(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone is unique due to its furoindole moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
55578-78-4 |
|---|---|
Molecular Formula |
C17H11NO2 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4H-furo[3,2-b]indol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C17H11NO2/c19-16(11-6-2-1-3-7-11)15-10-14-17(20-15)12-8-4-5-9-13(12)18-14/h1-10,18H |
InChI Key |
AFVIXTHNSZZDHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


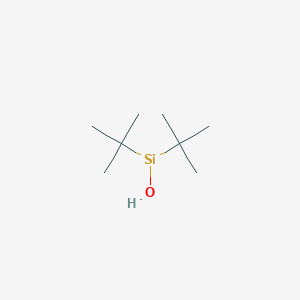
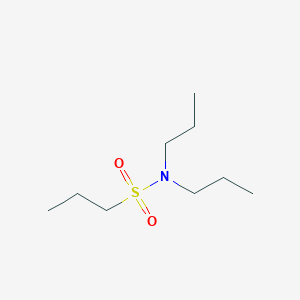
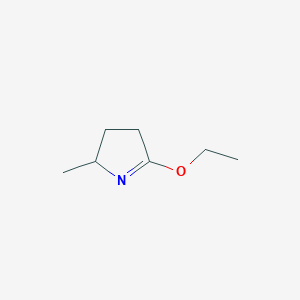
![1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]](/img/structure/B14632398.png)
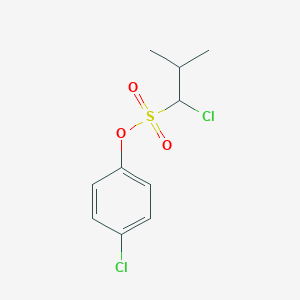
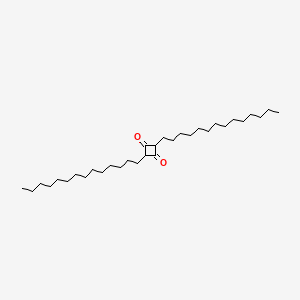
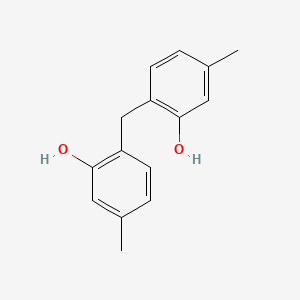
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
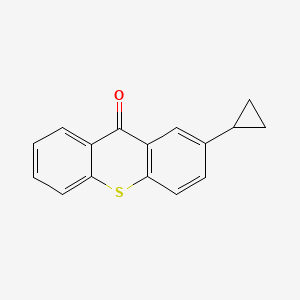
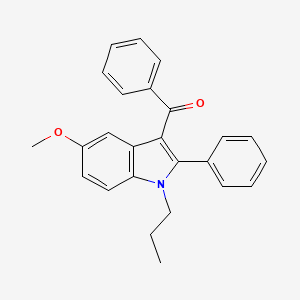
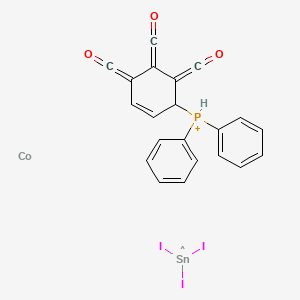
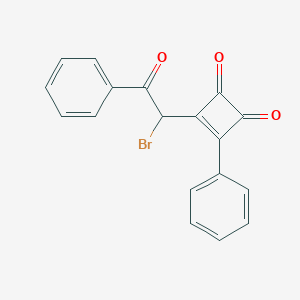
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
